molecular formula C8H12BNO3 B3280819 5-(Ethoxymethyl)pyridine-3-boronic acid CAS No. 723281-60-5

5-(Ethoxymethyl)pyridine-3-boronic acid

Cat. No. B3280819
CAS RN: 723281-60-5
M. Wt: 181 g/mol
InChI Key: HPDQZTTXRRXCPR-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)pyridine-3-boronic acid is a type of boronic acid compound . It is a highly valuable building block in organic synthesis . The most important application of this compound is in the Suzuki–Miyaura coupling .


Synthesis Analysis

The synthesis of this compound involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach . Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H12BNO3/c1-2-13-6-7-3-8(9(11)12)5-10-4-7/h3-5,11-12H,2,6H2,1H3 . The molecular weight of this compound is 181 .


Chemical Reactions Analysis

The chemical reactions involving this compound include the Suzuki–Miyaura coupling and the formal anti-Markovnikov alkene hydromethylation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Scientific Research Applications

Synthesis and Photophysical Properties

"5-(Ethoxymethyl)pyridine-3-boronic acid" is studied for its role in the synthesis and photophysical properties of boron-dipyrromethenes (BODIPYs). These compounds are known for their broad, red-shifted absorption and emission bands, significant Stokes shifts, and their applications in dye-sensitized solar cells and fluorescent markers (Khan, Rao, & Ravikanth, 2010).

Versatile Reagent for Cross-Coupling Reactions

Another research application involves using "this compound" as a versatile reagent for the synthesis of highly functionalized 3-aryl/heteroaryl-pyridines via Suzuki cross-coupling reactions. This process highlights its utility in constructing complex organic molecules, which are crucial for pharmaceuticals and materials science (Thompson et al., 2005).

Luminescent Properties of Phenol-Pyridyl Boron Complexes

Research on phenol-pyridyl boron complexes, where "this compound" might serve as a precursor, reveals these compounds' luminescent properties. Such studies are crucial for developing new materials for optoelectronic devices, highlighting the material's importance in advanced technological applications (Zhang et al., 2006).

Pyridinium Boronic Acid Salts in Crystal Synthesis

The compound has been explored in the synthesis of pyridinium boronic acid salts, which are used to study hydrogen-bonded supermolecules and three-dimensional networks. This research is relevant for understanding crystal structures and could inform the development of new materials with specific crystallographic properties (Kara et al., 2006).

Surface Activity and Aggregation Behavior

Studies on boronic acid-based surfactants, potentially including "this compound", examine their surface activity and aggregation behavior in aqueous solutions. Such research has implications for the development of new surfactants with applications in drug delivery and materials science (Maiti, Roy, & Roy, 2013).

Mechanism of Action

Target of Action

The primary target of 5-(Ethoxymethyl)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway leads to the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. The compound’s success in the Suzuki–Miyaura cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign, suggesting that it has a minimal impact on the environment .

Safety and Hazards

This compound is classified as a hazard under the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

The future directions for this compound could involve further development of the protocols for its synthesis and use in organic synthesis . There is potential for this compound to be used in new transformations and reactions .

properties

IUPAC Name

[5-(ethoxymethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-2-13-6-7-3-8(9(11)12)5-10-4-7/h3-5,11-12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDQZTTXRRXCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)COCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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